molecular formula C8H12BrNS B13193391 2-(3-Bromopropyl)-4,5-dimethyl-1,3-thiazole

2-(3-Bromopropyl)-4,5-dimethyl-1,3-thiazole

Cat. No.: B13193391
M. Wt: 234.16 g/mol
InChI Key: MMLVYVYUGWXKQD-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-4,5-dimethyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group attached to the thiazole ring, along with two methyl groups at the 4 and 5 positions. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include debrominated thiazoles or modified thiazole rings.

Scientific Research Applications

2-(3-Bromopropyl)-4,5-dimethyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of thiazole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-4,5-dimethyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. The thiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole
  • 2-(3-Iodopropyl)-4,5-dimethyl-1,3-thiazole
  • 2-(3-Bromopropyl)-4,5-dimethyl-1,3-oxazole

Uniqueness

2-(3-Bromopropyl)-4,5-dimethyl-1,3-thiazole is unique due to the presence of the bromine atom, which makes it a versatile intermediate for various nucleophilic substitution reactions. The combination of the bromopropyl group and the thiazole ring provides distinct chemical properties that can be exploited in different synthetic and research applications.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

2-(3-bromopropyl)-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-6-7(2)11-8(10-6)4-3-5-9/h3-5H2,1-2H3

InChI Key

MMLVYVYUGWXKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CCCBr)C

Origin of Product

United States

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